molecular formula C29H21ClFNO6 B12180904 4-chloro-N-{[3-(4-fluorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetyl}phenylalanine

4-chloro-N-{[3-(4-fluorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetyl}phenylalanine

Cat. No.: B12180904
M. Wt: 533.9 g/mol
InChI Key: WOVRACABIYETOH-UHFFFAOYSA-N
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Description

4-chloro-N-{[3-(4-fluorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetyl}phenylalanine is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that combines multiple functional groups, making it a subject of interest for chemists and researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-{[3-(4-fluorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetyl}phenylalanine involves multiple steps, starting from readily available starting materials. The process typically includes:

    Formation of the furochromenyl core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the fluorophenyl group: This can be achieved through a Friedel-Crafts acylation reaction.

    Acetylation and chlorination: The acetyl group is introduced, followed by chlorination to obtain the desired chloro derivative.

    Coupling with phenylalanine: The final step involves coupling the synthesized intermediate with phenylalanine using peptide coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-{[3-(4-fluorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetyl}phenylalanine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts or reducing agents like lithium aluminum hydride.

    Substitution: The chloro and fluoro groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

4-chloro-N-{[3-(4-fluorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetyl}phenylalanine has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-chloro-N-{[3-(4-fluorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetyl}phenylalanine involves its interaction with specific molecular targets and pathways. The compound may:

    Bind to enzymes: Inhibit or activate enzymatic activity.

    Interact with receptors: Modulate receptor signaling pathways.

    Affect gene expression: Influence the transcription and translation of specific genes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-chloro-N-{[3-(4-fluorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetyl}phenylalanine stands out due to its unique combination of functional groups and its potential for diverse applications in various fields of research.

Properties

Molecular Formula

C29H21ClFNO6

Molecular Weight

533.9 g/mol

IUPAC Name

3-(4-chlorophenyl)-2-[[2-[3-(4-fluorophenyl)-5-methyl-7-oxofuro[3,2-g]chromen-6-yl]acetyl]amino]propanoic acid

InChI

InChI=1S/C29H21ClFNO6/c1-15-20-11-22-23(17-4-8-19(31)9-5-17)14-37-25(22)13-26(20)38-29(36)21(15)12-27(33)32-24(28(34)35)10-16-2-6-18(30)7-3-16/h2-9,11,13-14,24H,10,12H2,1H3,(H,32,33)(H,34,35)

InChI Key

WOVRACABIYETOH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=CC3=C(C=C12)C(=CO3)C4=CC=C(C=C4)F)CC(=O)NC(CC5=CC=C(C=C5)Cl)C(=O)O

Origin of Product

United States

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